molecular formula C14H14N4O4S B2528023 ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate CAS No. 692764-18-4

ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate

Cat. No.: B2528023
CAS No.: 692764-18-4
M. Wt: 334.35
InChI Key: UQROMXKGEDZNIR-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate is a complex organic compound that features a triazine ring, a benzoate ester, and a thioacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Coupling with Benzoate Ester: The final step involves coupling the thioacetylated triazine with ethyl 4-aminobenzoate under suitable conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the triazine ring, potentially converting them to alcohols.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzoate ester.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It may be utilized in studies involving enzyme inhibition or as a probe for biochemical pathways.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and thioacetyl group could play crucial roles in these interactions, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound also features a benzoate ester and has applications in medicinal chemistry.

    3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: Another compound with a similar ester functionality, used in the synthesis of various heterocyclic compounds.

Uniqueness

Ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate is unique due to the presence of the triazine ring and thioacetyl group, which confer distinct chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

IUPAC Name

ethyl 4-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-2-22-13(21)9-3-5-10(6-4-9)16-12(20)8-23-14-17-11(19)7-15-18-14/h3-7H,2,8H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQROMXKGEDZNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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